molecular formula C8H8ClN3OS B13480483 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride

Cat. No.: B13480483
M. Wt: 229.69 g/mol
InChI Key: CPZPABLUSCVFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to improve yield and purity. Factors such as reaction time, temperature, solvent choice, and catalyst use are carefully controlled. An improved procedure suitable for industrial production involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducing agent, and triethylamine as a catalyst. This method has been reported to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenol derivatives

Properties

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride

InChI

InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5;/h1-4,12H,(H2,9,10,11);1H

InChI Key

CPZPABLUSCVFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NSC(=N2)N.Cl

Origin of Product

United States

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